

AF 555 NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF 555 NHS ester	
Cat. No.:	B12368062	Get Quote

For Researchers, Scientists, and Drug Development Professionals

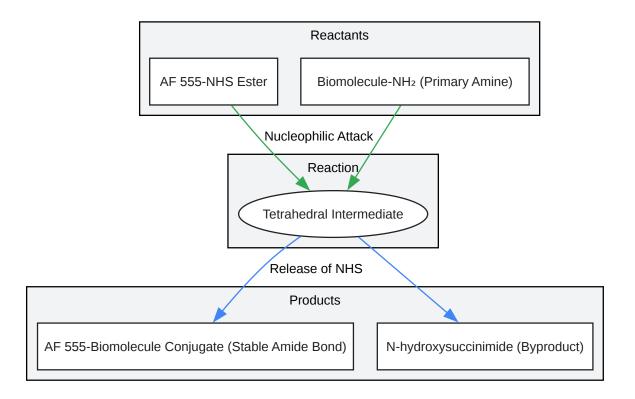
This in-depth technical guide provides a comprehensive overview of **AF 555 NHS ester**, a widely used fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other biomolecules. This document details the dye's properties, provides explicit experimental protocols for conjugation, and illustrates key processes through diagrams, serving as a critical resource for planning and executing robust and reproducible labeling experiments.

Core Properties of AF 555 NHS Ester

AF 555 NHS ester is a bright, orange-red fluorescent probe recognized for its high photostability and water solubility.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines (R-NH₂) on target molecules to form stable amide bonds.[3] [4] This reactivity makes it a popular choice for conjugating to proteins, amine-modified oligonucleotides, and other amine-containing molecules.[5][6][7] The resulting conjugates exhibit bright fluorescence and are pH-insensitive over a wide range (pH 4 to 10), ensuring stable signal generation in various imaging and flow cytometry applications.[1][8]

Quantitative Data Summary

The photophysical and chemical properties of **AF 555 NHS ester** are summarized below. These values are crucial for designing experiments, calculating the degree of labeling, and selecting appropriate instrumentation.



Property	Value	Reference
Excitation Maximum (Ex)	555 nm	[1][9]
Emission Maximum (Em)	572 nm	[1][9]
Molar Extinction Coefficient	155,000 cm ⁻¹ M ⁻¹	[1]
Molecular Weight	~1250 g/mol	[1][9]
Recommended Laser Line	532 nm or 555 nm	[10]
Spectrally Similar Dyes	Tetramethylrhodamine (TMR), Cy3	[1][2]

Mechanism of Amine Labeling

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then releases the N-hydroxysuccinimide leaving group, resulting in a stable amide bond between the AF 555 dye and the target molecule.[11][12] The reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amine is deprotonated and more nucleophilic.[4][13]

Click to download full resolution via product page

Figure 1. Reaction mechanism of AF 555 NHS ester with a primary amine.

Experimental Protocols Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol provides a typical procedure for labeling IgG antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling (DOL).

Materials:

- AF 555 NHS Ester
- Protein (e.g., IgG) to be labeled
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3][4]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

- High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]
- Purification column (e.g., Sephadex G-25)[13]
- Storage Buffer (e.g., PBS, pH 7.4)

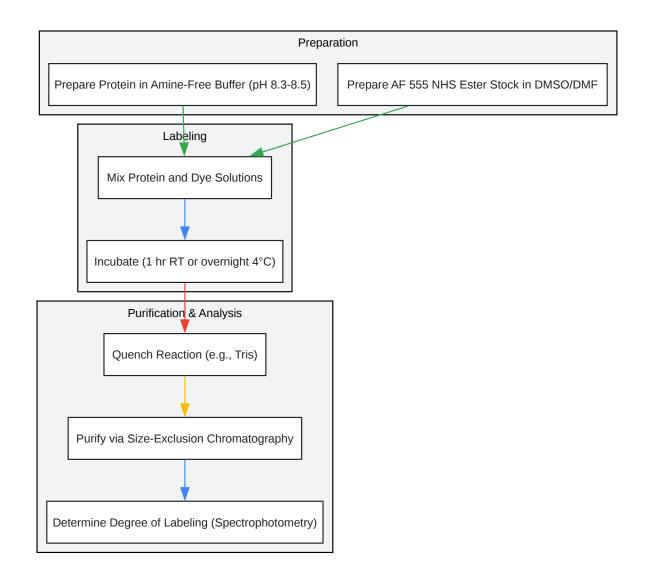
Procedure:

- Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[3][14] If necessary, perform a buffer exchange using dialysis or a desalting column.[13]
- Prepare Dye Stock Solution: Allow the vial of AF 555 NHS ester to equilibrate to room temperature before opening.[13] Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14]
- Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[13]
- Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours to overnight at 4°C, protected from light.[13]
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[13]
- Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[13] The first colored band to elute is the labeled protein.
- Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555 dye). The DOL can be calculated using the following formulas:
 - Protein Concentration (M) = [A₂₈₀ (A₅₅₅ x CF)] / ε_protein
 - Where CF (Correction Factor) for AF 555 is approximately 0.08.[15]

- ε protein is the molar extinction coefficient of the protein at 280 nm.
- Dye Concentration (M) = A₅₅₅ / 155,000
- DOL = Dye Concentration / Protein Concentration

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.


Materials:

- AF 555 NHS Ester
- Amine-modified oligonucleotide
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0[12]
- High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Standard desalting or purification materials for oligonucleotides (e.g., HPLC, gel filtration)

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Prepare Dye Stock Solution: Prepare a stock solution of AF 555 NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 5-10 fold molar excess of the dissolved AF 555 NHS ester to the oligonucleotide solution.[12]
- Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purify Conjugate: Purify the labeled oligonucleotide from unreacted dye using standard methods such as ethanol precipitation, gel filtration, or HPLC.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AF 555 NHS ester | Wolfe Labs [wolfelabs.com]
- 8. Alexa Fluor[™] 555 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen[™] [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AF 555 NHS Ester: A Technical Guide to Labeling Primary Amines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368062#af-555-nhs-ester-for-labeling-primary-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com